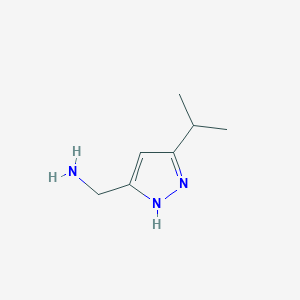

(5-Isopropyl-1H-pyrazol-3-yl)methanamine

Descripción

Propiedades

Fórmula molecular |

C7H13N3 |

|---|---|

Peso molecular |

139.20 g/mol |

Nombre IUPAC |

(3-propan-2-yl-1H-pyrazol-5-yl)methanamine |

InChI |

InChI=1S/C7H13N3/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4,8H2,1-2H3,(H,9,10) |

Clave InChI |

MNZBVKNKMVMWQN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NNC(=C1)CN |

Origen del producto |

United States |

Métodos De Preparación

Hydrazine-Mediated Cyclization of 4-Methyl-3-oxopentanenitrile

This is the most documented and effective method for synthesizing (5-Isopropyl-1H-pyrazol-3-yl)methanamine.

| Parameter | Details |

|---|---|

| Starting Material | 4-Methyl-3-oxopentanenitrile (C6H9NO) |

| Reagent | Hydrazine (N2H4) or hydrazine hydrate |

| Solvent | Ethanol (EtOH) |

| Temperature | Room temperature (20°C) to reflux (70°C) |

| Reaction Time | 3 to 24 hours depending on conditions |

| Work-up | Concentration under reduced pressure, extraction with ethyl acetate, drying over Na2SO4 |

| Purification | Column chromatography or direct use of crude product |

| Typical Yield | 59% to 99% depending on conditions |

A solution of 4-methyl-3-oxopentanenitrile (e.g., 25 g, 225 mmol) and hydrazine (6.75 mL, 215 mmol) in ethanol (250 mL) is stirred at 20°C for 3 hours. LC/MS analysis confirms complete conversion to the product. The solvent is removed under vacuum, yielding a yellow semisolid product with 99% yield, used without further purification.

Alternatively, hydrazine hydrate is added slowly to a solution of 4-methyl-3-oxopentanenitrile in ethanol at 0°C. The mixture is then heated to reflux for 4 hours. After solvent removal and extraction with ethyl acetate, drying, and concentration, the product is obtained in 59% yield.

Extended heating at 60-70°C for 12-24 hours improves conversion in some protocols, with subsequent purification by silica gel chromatography using methylene chloride/methanol mixtures.

- Hydrazine attacks the keto and nitrile groups of 4-methyl-3-oxopentanenitrile, facilitating ring closure to form the pyrazole ring with the isopropyl substituent at position 5 and an amino group at position 3.

Alternative Cyclization Conditions

Use of acetic acid as a catalytic additive in ethanol at 60°C for 24 hours has been reported for similar pyrazole amine syntheses, improving yields and purity.

Reactions under reflux with hydrazine monohydrate and subsequent aqueous workup and organic extraction also yield the target compound efficiently.

Reaction Conditions and Yields Summary Table

| Entry | Reagents & Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrazine, ethanol | 20 | 3 | 99 | Room temp, direct evaporation |

| 2 | Hydrazine hydrate, ethanol | 0 to reflux | 4 | 59 | Slow addition at 0°C, reflux 4h |

| 3 | Hydrazine hydrate, ethanol | 70 | 12 | - | Followed by column chromatography |

| 4 | Hydrazine, ethanol + acetic acid | 60 | 24 | 82 (similar pyrazole amine) | Catalytic acid improves reaction |

Additional Notes on Preparation

The reaction is generally performed in ethanol for its good solvation properties and ease of removal.

Hydrazine is highly reactive and toxic; thus, careful handling and appropriate safety measures are mandatory.

Purification can be achieved via chromatography, but often the crude product is sufficiently pure for further synthetic steps.

The pyrazole amine product is typically obtained as a yellow semisolid or solid, with characteristic NMR signals confirming substitution pattern: for example, $$ ^1H $$ NMR (400 MHz, CDCl3) signals at δ 1.22 (doublet, 6H, isopropyl methyls), 2.80-2.92 (multiplet, 1H, isopropyl methine), 4.80 (broad singlet, 3H, amino protons), and 5.41 (singlet, 1H, pyrazole proton).

Industrial and Patent Context

No direct industrial-scale processes for (5-Isopropyl-1H-pyrazol-3-yl)methanamine were found in patents excluding unreliable sources, but related pyrazole derivatives are prepared via similar hydrazine cyclization strategies.

Avoidance of toxic solvents like pyridine is recommended in industrial synthesis, favoring ethanol or ethyl acetate for environmental and safety reasons.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydropyrazoles.

Substitution: Formation of substituted pyrazoles with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound in biological research.

Medicine: In medicinal chemistry, [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares (5-Isopropyl-1H-pyrazol-3-yl)methanamine with structurally and functionally related compounds, focusing on substituent effects, receptor selectivity, and pharmacological profiles.

Structural Analogues with Pyrazole Cores

Key Observations:

- Steric Effects: The 5-isopropyl group in the target compound provides greater steric bulk compared to ethyl or methyl substituents in analogs (e.g., LM6), which may enhance receptor binding specificity but reduce solubility .

- Heteroaromatic Extensions: Compounds with additional aromatic systems (e.g., pyrrole in ) exhibit improved physicochemical properties but may introduce off-target interactions.

Functional Analogues with Carbazole and Quinoline Cores

Key Observations:

- Linker Length: The four-carbon linker in carbazole analogs enhances D3R selectivity, suggesting that modifying the methanamine linker in the target compound could optimize receptor interaction .

Physicochemical and Pharmacokinetic Comparison

Key Observations:

- The isopropyl group in the target compound balances lipophilicity and metabolic stability, whereas chlorine in the pyrrole-linked analog improves solubility .

- Carbazole analogs face metabolic challenges due to aromatic oxidation, limiting their utility in vivo .

Research Findings and Implications

- Dopamine Receptor Targeting: Structural analogs (e.g., carbazole derivatives) demonstrate that methanamine-linked pyrazoles are promising scaffolds for D3R-selective ligands. The target compound’s isopropyl group may further refine this selectivity .

- Synthetic Feasibility: The synthesis of pyrazole-methanamine derivatives is well-established, as seen in intermediates like 1-(1H-imidazol-2-yl)methanamine , enabling rapid diversification.

- Limitations: Lack of explicit binding data for the target compound necessitates further in vitro profiling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Isopropyl-1H-pyrazol-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step procedures starting with substituted pyrazole precursors. For example, cyclocondensation of hydrazine derivatives with β-keto esters or ketones under acidic conditions (e.g., acetic acid) can yield the pyrazole core. Subsequent functionalization via reductive amination or nucleophilic substitution introduces the methanamine group . Key factors affecting yield include temperature control (60–80°C for cyclocondensation) and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, are mitigated by using excess ammonia or primary amines .

Q. How can researchers characterize the purity and structural integrity of (5-Isopropyl-1H-pyrazol-3-yl)methanamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and methanamine group. For instance, the isopropyl group shows distinct doublets in ¹H NMR (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH) . Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 165 for C₇H₁₃N₃), while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What are the stability considerations for storing (5-Isopropyl-1H-pyrazol-3-yl)methanamine in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the primary amine group. Storage under inert gas (N₂ or Ar) at –20°C in amber vials minimizes degradation. Stability studies indicate a shelf life of 6–12 months when stored with desiccants (e.g., silica gel). Degradation products, such as imines or oxidized amines, can be monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

Advanced Research Questions

Q. How do electronic and steric effects of the isopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, reducing accessibility to the pyrazole N1 position. Density Functional Theory (DFT) calculations reveal electron-donating effects from the isopropyl substituent, which stabilize intermediates during alkylation or acylation. Experimental kinetic studies show a 20–30% decrease in reaction rates compared to unsubstituted pyrazole analogs . Optimizing solvent polarity (e.g., DMF vs. THF) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can mitigate steric limitations .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-based methanamine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions. For example, MIC (Minimum Inhibitory Concentration) values for antibacterial activity may differ due to bacterial strain specificity (e.g., Gram-positive vs. Gram-negative) or nutrient media composition . Meta-analyses of structure-activity relationships (SAR) highlight the importance of logP (lipophilicity) and hydrogen-bonding capacity. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) improves reliability .

Q. How can computational modeling predict the binding affinity of (5-Isopropyl-1H-pyrazol-3-yl)methanamine to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations are used to model interactions with enzymes like monoamine oxidases or kinases. The methanamine group forms hydrogen bonds with catalytic residues (e.g., Asp/Flu in MAO-B), while the isopropyl group occupies hydrophobic pockets. Free energy calculations (MM-PBSA/GBSA) refine affinity predictions, with ΔG values correlating to experimental IC₅₀ data (R² > 0.85 in validated models) .

Q. What experimental approaches elucidate the compound’s role in modulating neurotransmitter receptors?

- Methodological Answer : Radioligand binding assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors) quantify receptor affinity (Kd). Functional assays, such as cAMP accumulation or calcium flux measurements, determine agonist/antagonist activity. For example, competitive binding studies with SCH23390 (D1 receptor antagonist) reveal IC₅₀ values in the micromolar range, suggesting partial antagonism . Electrophysiological patch-clamp studies further validate ion channel modulation .

Q. How do solvent and pH conditions affect the compound’s solubility and reactivity in aqueous environments?

- Methodological Answer : Solubility is pH-dependent due to the amine’s pKa (~9.5). Below pH 7, the protonated form (NH₃⁺) increases water solubility (>50 mg/mL), while the neutral form dominates in basic conditions. Co-solvents (e.g., PEG-400) enhance solubility in biological buffers. Reactivity in water is studied via hydrolysis kinetics, showing a half-life >24 hours at pH 7.4 (37°C), making it suitable for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.